4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Thiazole-Carboxylic Acid : This compound has been prepared from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) that was obtained from potassium thiocyanate, demonstrating its utility in synthesizing specific amino-thiazole derivatives (Le & Goodnow, 2004).
Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been used to protect hydroxy-groups in conjunction with various other acid- and base-labile protecting groups, showing its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-Substituted Hydroxamic Acids : This compound is involved in the synthesis of N-alkylhydroxamic acids, demonstrating its role in creating structurally diverse molecules (Mellor & Chan, 1997).
Material Science and Polymer Research
Synthesis of Aromatic Polyamides : It is used in the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups, showing its applicability in creating advanced polymeric materials (Hsiao, Yang, & Lin, 1999).
Preparation of Protected Peptide Segments : This compound serves as a precursor in Fmoc-based solid-phase peptide synthesis, highlighting its importance in peptide chemistry (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).
Advanced Applications in Organic Chemistry
Synthesis of High-Molecular-Weight Polymers : It is involved in the synthesis of a novel series of linear, high-molecular-weight polymers, demonstrating its potential in creating new materials (Hernandez et al., 2010).
Synthesis of Hydroxamic Acids : The compound aids in the synthesis of hydroxamic acids, a class of compounds with various applications in medicinal chemistry and enzyme inhibition (Albericio & Bárány, 1991).
Safety and Hazards
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-22(2)13-23(11-19(20(24)25)30(22,27)28)21(26)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVTYHHXAJOMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(S1(=O)=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.